

spectroscopic analysis and structural validation of 2-Amino-3-fluoroisonicotinic acid

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Compound of Interest

Compound Name: 2-Amino-3-fluoroisonicotinic acid

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Spectroscopic and Structural Deep Dive: 2-Amino-3-fluoroisonicotinic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of novel compounds is paramount. This guide provides a comparative analysis of **2-Amino-3-fluoroisonicotinic acid**, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to predict its spectroscopic characteristics and offers a comparative perspective with a commercially available analog, 3-Amino-4-fluorobenzoic acid.

Predicted Spectroscopic Analysis of 2-Amino-3-fluoroisonicotinic Acid

The spectroscopic profile of **2-Amino-3-fluoroisonicotinic acid** is predicted based on the analysis of its constituent functional groups and comparison with related structures. The presence of an aminopyridine ring, a carboxylic acid, and a fluorine substituent will each contribute distinct features to its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the carboxylic acid proton. The fluorine

atom at the 3-position will cause splitting of the adjacent proton signals (H-5 and potentially the amino protons) due to H-F coupling. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and the carboxylic acid group, and the electron-donating effect of the amino group.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the pyridine ring carbons and one for the carboxyl carbon. The carbon directly bonded to the fluorine atom (C-3) will exhibit a large C-F coupling constant. The chemical shifts of the ring carbons will be influenced by the substituents.

¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-3-fluoroisonicotinic acid** is predicted to exhibit characteristic absorption bands for the N-H, O-H, C=O, and C-F bonds. The N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic acid will likely appear as a broad band in the 2500-3300 cm⁻¹ range. The C=O stretching of the carboxylic acid should be observed around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The C-F stretching vibration is anticipated in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₅FN₂O₂: 156.11 g/mol). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45). The pyridine ring is relatively stable, but fragmentation could involve the loss of HCN.

Comparative Analysis with 3-Amino-4-fluorobenzoic Acid

To provide a tangible comparison, we will use the experimental data for 3-Amino-4-fluorobenzoic acid, a structurally related compound with available spectroscopic data.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Spectroscopic Data	Predicted for 2-Amino-3-fluoroisonicotinic Acid	Experimental for 3-Amino-4-fluorobenzoic Acid[5][6][9]
^1H NMR (ppm)	Aromatic protons with H-F coupling, NH_2 protons, COOH proton.	Signals corresponding to the three aromatic protons, NH_2 protons, and COOH proton.
^{13}C NMR (ppm)	Signals for 6 pyridine carbons (one with large C-F coupling) and 1 carboxyl carbon.	Signals for the 6 benzene ring carbons and 1 carboxyl carbon.
IR (cm^{-1})	N-H (3300-3500), O-H (broad, 2500-3300), C=O (1700-1730), C-F (1200-1300).	N-H (approx. 3400, 3300), O-H (broad), C=O (approx. 1680), C-F (around 1250).
Mass Spec (m/z)	M^+ at 156. Fragments at M-18, M-45.	M^+ at 155. Fragments corresponding to loss of H_2O and COOH .

Experimental Protocols

While specific experimental data for **2-Amino-3-fluoroisonicotinic acid** is not available, the following are general methodologies for the spectroscopic analyses discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in an NMR tube.
- **^1H NMR:** Acquire the spectrum on a 400 MHz or higher spectrometer. Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
- **^{13}C NMR:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ^{13}C .
- **^{19}F NMR:** Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} on an FTIR spectrometer.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Data Acquisition:** Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and expected fragment ions.

Visualizing the Workflow and Synthesis

To further aid in the understanding of the analysis and potential synthesis of **2-Amino-3-fluoroisonicotinic acid**, the following diagrams are provided.

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